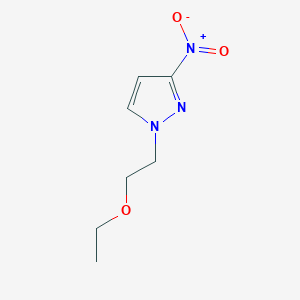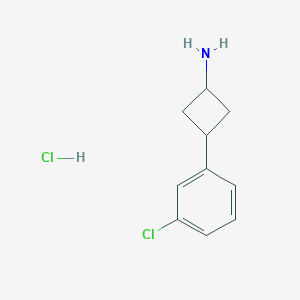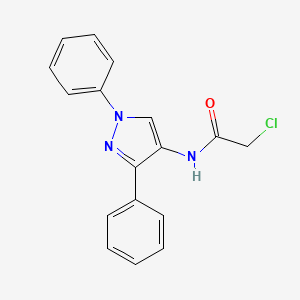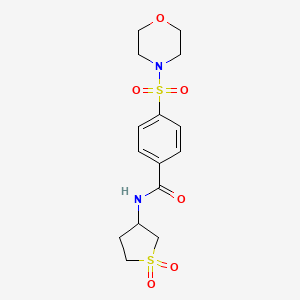
甘油酸-赖氨酸酰胺
描述
Glycolic acid-lysine-amide is a compound formed through the Maillard reaction, which involves the interaction between amino acids and reducing sugars. This compound is a type of advanced glycation end product (AGE) and is significant in various physiological and pathological processes. Glycolic acid-lysine-amide is known for its role in protein modifications and its potential implications in diseases such as diabetes, atherosclerosis, and Alzheimer’s disease .
科学研究应用
Glycolic acid-lysine-amide has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the Maillard reaction and the formation of advanced glycation end products.
Biology: Researchers investigate its role in protein modifications and its impact on cellular functions.
Medicine: Glycolic acid-lysine-amide is studied for its potential involvement in various diseases, including diabetes and neurodegenerative disorders.
Industry: It is used in the development of biomaterials and biodegradable polymers for medical applications .
作用机制
Target of Action
Glycolic acid-lysine-amide primarily targets proteins in the body . It is a prototype for novel amide protein modifications produced by reducing sugars . The compound’s primary targets are proteins, and it plays a significant role in protein modification .
Mode of Action
Glycolic acid-lysine-amide interacts with its protein targets through a process known as the Maillard reaction . This non-enzymatic reaction occurs when reducing sugars react with proteins or other amine structures via highly reactive intermediates in complex reaction cascades . Glycolic acid-lysine-amide is formed from the Amadori product of glucose and lysine, and its formation depends directly upon oxidation .
Biochemical Pathways
The formation of glycolic acid-lysine-amide is part of the Maillard reaction pathways . These pathways lead to the formation of advanced glycation end products (AGEs) and α-dicarbonyl compounds, which are central intermediates of AGE formation in vivo . The N6-carboxymethyl lysine (CML) reaction cascade explains the formation of glycolic acid-lysine-amide via isomerization of the hydrated glyoxal-imine .
Pharmacokinetics
Given its role in protein modification, it can be inferred that its bioavailability would depend on factors such as the concentration of proteins and reducing sugars in the body, as well as the presence of oxidative conditions .
Result of Action
The molecular and cellular effects of glycolic acid-lysine-amide’s action primarily involve protein modification . These modifications can have significant pathophysiological implications, as they have been associated with various chronic and age-related diseases such as diabetes, atherosclerosis, and aging .
Action Environment
The action, efficacy, and stability of glycolic acid-lysine-amide can be influenced by various environmental factors. For instance, the Maillard reaction, which leads to the formation of glycolic acid-lysine-amide, is known to occur more readily under certain conditions such as high temperatures . Additionally, the presence of reducing sugars and oxidative conditions can also influence the formation and action of glycolic acid-lysine-amide .
生化分析
Biochemical Properties
Glycolic acid-lysine-amide is formed via amide bonds, which are common in lysine modifications . It is a prototype for novel amide protein modifications produced by reducing sugars . The formation of glycolic acid-lysine-amide from the Amadori product of glucose and lysine depends directly upon oxidation .
Cellular Effects
Glycolic acid-lysine-amide, as a product of the Maillard reaction, may contribute to the pathogenesis of various diseases . It is suggested that glycolic acid-lysine-amide could potentially influence cell function, including impact on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The formation of glycolic acid-lysine-amide involves glyoxal and glycolaldehyde as immediate precursors, and reaction pathways are directly linked to N-carboxymethyllysine via glyoxal-imine structures . Glycolic acid-lysine-amide shares a common intermediate with glyoxal lysine dimer (GOLD), another product of the Maillard reaction .
Temporal Effects in Laboratory Settings
It is known that the formation of glycolic acid-lysine-amide from the Amadori product of glucose and lysine depends directly upon oxidation .
Metabolic Pathways
Glycolic acid-lysine-amide is involved in the Maillard reaction, a complex metabolic pathway. This reaction is a major mechanism of post-translational modification of proteins and has been associated with various pathologies .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of glycolic acid-lysine-amide typically involves the reaction of glycolic acid with lysine under controlled conditions. One common method is the activation of glycolic acid to form an acid halide, which then reacts with lysine to form the amide bond . The reaction conditions often include the use of catalysts and specific temperature and pH settings to optimize yield and purity.
Industrial Production Methods: Industrial production of glycolic acid-lysine-amide may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and high throughput. The use of advanced purification techniques, such as chromatography, is essential to obtain the desired product with high purity .
化学反应分析
Types of Reactions: Glycolic acid-lysine-amide undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for its formation and subsequent modifications .
Common Reagents and Conditions:
Oxidation: Glycolic acid-lysine-amide can be oxidized using reagents such as hydrogen peroxide or potassium permanganate under controlled conditions.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride.
Substitution: Substitution reactions can occur with nucleophiles, leading to the formation of different derivatives
Major Products Formed: The major products formed from these reactions include various derivatives of glycolic acid-lysine-amide, such as glyoxal lysine amide and glyoxal lysine dimer .
相似化合物的比较
Glyoxal Lysine Amide: Formed through similar pathways and shares structural similarities with glycolic acid-lysine-amide.
Glyoxal Lysine Dimer: Another derivative formed through the Maillard reaction.
N6-Carboxymethyl Lysine: A well-known advanced glycation end product with similar formation mechanisms .
Uniqueness: Glycolic acid-lysine-amide is unique due to its specific formation pathway and its distinct role in protein modifications. Its presence and levels can serve as important markers for various pathological conditions, making it a valuable compound for research and diagnostic purposes .
属性
IUPAC Name |
(2S)-2-amino-6-[(2-hydroxyacetyl)amino]hexanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O4/c9-6(8(13)14)3-1-2-4-10-7(12)5-11/h6,11H,1-5,9H2,(H,10,12)(H,13,14)/t6-/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CUAIAXBEFIRPKG-LURJTMIESA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCNC(=O)CO)CC(C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(CCNC(=O)CO)C[C@@H](C(=O)O)N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
171262-64-9 | |
| Record name | (2S)-2-amino-6-(2-hydroxy-acetylamino)-hexanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1-[7-(2,5-Difluorophenyl)-1,4-thiazepan-4-yl]-4-phenylbutane-1,4-dione](/img/structure/B2565086.png)
![N-(2H-1,3-benzodioxol-5-yl)-6-benzyl-2-oxo-1,6,8-triazatricyclo[7.4.0.0^{3,7}]trideca-3(7),4,8,10,12-pentaene-5-carboxamide](/img/structure/B2565087.png)
![2-{3-[(4-bromo-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-1,3-benzoxazole](/img/structure/B2565088.png)

![ethyl 2-({[3-(2-methoxyethyl)-4-oxo-7-phenyl-3,4-dihydro-5H-pyrrolo[3,2-d]pyrimidin-5-yl]acetyl}amino)benzoate](/img/structure/B2565091.png)

![N-{[4-benzyl-5-(butylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2565097.png)
![N-[2-(12-Oxo-10-sulfanylidene-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6)-dien-11-yl)ethyl]methanesulfonamide](/img/structure/B2565099.png)

![(2E)-3-[(4-chlorophenyl)amino]-1-(thiophen-2-yl)prop-2-en-1-one](/img/structure/B2565103.png)


